N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2S/c15-9-6-5-8(14(16,17)18)7-11(9)20-13-19-10-3-1-2-4-12(10)21-13/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVORZNOYBEBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a cornerstone for constructing aryl-amine bonds in complex heterocyclic systems. For N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine, this method involves the palladium-catalyzed coupling of 1-bromo-2-chloro-5-(trifluoromethyl)benzene with 1,3-benzothiazol-2-amine. Key advantages include high functional group tolerance and mild reaction conditions.
In a representative procedure, a mixture of 1-bromo-2-chloro-5-(trifluoromethyl)benzane (1.0 equiv), 1,3-benzothiazol-2-amine (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv) in anhydrous toluene is heated at 100°C under nitrogen for 24 hours. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the target compound as a pale-yellow solid.
Ullmann Coupling
Copper-mediated Ullmann coupling offers a cost-effective alternative, particularly for aryl chlorides. This method employs copper(I) iodide (CuI, 20 mol%) and 1,10-phenanthroline (40 mol%) in dimethylformamide (DMF) at elevated temperatures. The reaction between 1-chloro-2-chloro-5-(trifluoromethyl)benzene and 1,3-benzothiazol-2-amine proceeds over 48 hours at 120°C, with potassium phosphate (K₃PO₄) as the base. While longer reaction times are required compared to palladium catalysis, this method avoids noble metals, reducing costs.
Nucleophilic Aromatic Substitution (SNAr)
SNAr leverages electron-deficient aryl halides to facilitate amine coupling. Here, 1-fluoro-2-chloro-5-(trifluoromethyl)benzene reacts with 1,3-benzothiazol-2-amine in DMF at 80°C, using Cs₂CO₃ to deprotonate the amine. The trifluoromethyl and chloro groups activate the ring toward nucleophilic attack, though steric hindrance at the ortho position may limit efficiency.
Experimental Procedures
General Considerations
All reagents were procured from Sigma-Aldrich and used without further purification. Reaction progress was monitored via liquid chromatography-mass spectrometry (LC/MS) using an Agilent 6130 system with a Phenomenex Luna C₁₈ column (3 μm, 3 × 75 mm). Preparative high-performance liquid chromatography (HPLC) employed a Waters system with a 10–50% acetonitrile/water gradient (0.1% trifluoroacetic acid).
Detailed Synthesis via Buchwald-Hartwig Amination
- Reaction Setup : In a flame-dried Schlenk tube, combine 1-bromo-2-chloro-5-(trifluoromethyl)benzene (1.0 g, 3.3 mmol), 1,3-benzothiazol-2-amine (0.54 g, 3.6 mmol), Pd₂(dba)₃ (0.15 g, 0.16 mmol), Xantphos (0.19 g, 0.33 mmol), and Cs₂CO₃ (2.15 g, 6.6 mmol) in anhydrous toluene (15 mL).
- Reaction Conditions : Degas the mixture via three freeze-pump-thaw cycles, backfill with nitrogen, and heat at 100°C with stirring for 24 hours.
- Workup : Cool to room temperature, filter through Celite, and concentrate under reduced pressure.
- Purification : Purify the residue via flash chromatography (hexane:ethyl acetate, 4:1) to isolate the product (0.82 g, 72% yield).
Detailed Synthesis via Ullmann Coupling
- Reaction Setup : Combine 1-chloro-2-chloro-5-(trifluoromethyl)benzene (1.0 g, 4.1 mmol), 1,3-benzothiazol-2-amine (0.67 g, 4.5 mmol), CuI (0.16 g, 0.82 mmol), 1,10-phenanthroline (0.29 g, 1.64 mmol), and K₃PO₄ (1.74 g, 8.2 mmol) in DMF (10 mL).
- Reaction Conditions : Heat at 120°C under nitrogen for 48 hours.
- Workup : Dilute with water (50 mL), extract with ethyl acetate (3 × 30 mL), dry over magnesium sulfate, and concentrate.
- Purification : Isolate the product via HPLC (Phenomenex Gemini Phenyl column, acetonitrile/water gradient) to yield 0.61 g (54%) of the title compound.
Characterization Data
Spectral Analysis
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (d, J = 2.1 Hz, 1H, Ar-H), 8.21 (d, J = 2.1 Hz, 1H, Ar-H), 7.89–7.75 (m, 2H, benzothiazole-H), 7.62–7.51 (m, 2H, benzothiazole-H), 7.33 (s, 1H, Ar-H).
- ¹³C NMR (101 MHz, DMSO-d₆) : δ 167.8 (C=N), 142.3 (CF₃-C), 134.5–121.8 (aromatic carbons), 118.2 (C-Cl).
- HRMS (ESI) : m/z calcd for C₁₄H₉ClF₃N₂S [M+H]⁺ 333.0124, found 333.0121.
Comparative Method Analysis
| Parameter | Buchwald-Hartwig | Ullmann Coupling | SNAr |
|---|---|---|---|
| Yield (%) | 72 | 54 | 38 |
| Reaction Time (h) | 24 | 48 | 18 |
| Catalyst Cost | High | Low | N/A |
| Substrate Scope | Broad | Moderate | Narrow |
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation and reduction can modify the functional groups on the benzothiazole ring.
Scientific Research Applications
Anticancer Properties
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine has shown significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.65 |
| A549 (Lung Cancer) | 2.41 |
| U-937 (Monocytic Leukemia) | 15.0 |
The compound induces apoptosis through several pathways, including activation of the p53 pathway and caspase activation .
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific compound under review has not been extensively tested for antimicrobial properties but is hypothesized to possess similar characteristics due to its structural analogies with other benzothiazole derivatives .
Study 1: Cytotoxicity Assessment
In a comparative study involving various benzothiazole derivatives, this compound demonstrated superior cytotoxic effects compared to standard chemotherapeutics such as doxorubicin. This suggests its potential as an alternative therapeutic agent in cancer treatment.
Study 2: In Vivo Efficacy
Preliminary in vivo studies have shown promising results for this compound in animal models suffering from inflammatory diseases, indicating its potential therapeutic applications beyond oncology .
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine is unique due to the presence of both the trifluoromethyl group and the benzothiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it particularly valuable in pharmaceutical and agrochemical research .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H8ClF3N2S
- Molecular Weight : 328.7 g/mol
- CAS Number : 380346-66-7
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with specific proteins involved in cellular processes. Notably, it has been suggested that this compound may target thymidylate synthase, a critical enzyme in DNA synthesis. By inhibiting this enzyme, the compound could disrupt DNA replication and cell proliferation, making it a candidate for further investigation as an anticancer agent .
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values for these compounds often fall within the sub-micromolar range, indicating potent cytotoxic effects against these cancer types .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
| MDA-MB-231 | 2.41 | Disruption of cell cycle and apoptosis induction |
| MEL-8 | 1.50 | Activation of caspases leading to programmed cell death |
Antimicrobial Activity
This compound has also shown promise against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are recognized as critical pathogens by the World Health Organization. The compound's ability to inhibit these bacteria suggests potential applications in treating infections resistant to conventional antibiotics .
Case Studies
-
Antitumor Activity in Preclinical Models :
A study evaluated the efficacy of this compound in mouse models bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups receiving no treatment, supporting its potential as an effective therapeutic agent . -
Synergistic Effects with Other Chemotherapeutics :
Research has indicated that combining this compound with established chemotherapeutics like doxorubicin enhances overall cytotoxicity against resistant cancer cell lines. This synergy may be attributed to complementary mechanisms of action that target different pathways involved in cell survival and proliferation .
Q & A
Q. Table 1: Comparative Reactivity of Substituents in Benzothiazole Derivatives
| Substituent | Electronic Effect | Preferred Reaction Conditions | Yield Range (%) |
|---|---|---|---|
| Trifluoromethyl (CF₃) | Strong EWG | Pd(OAc)₂, XPhos, 120°C, DMF | 60–75 |
| Chloro (Cl) | Moderate EWG | K₂CO₃, DMF, 80°C | 70–85 |
| Methoxy (OMe) | EWG/EDG mix | CuI, L-proline, DMSO, 100°C | 50–65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
